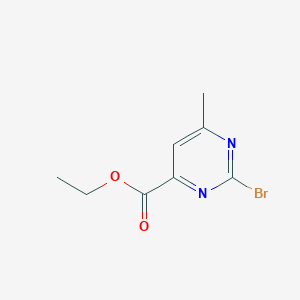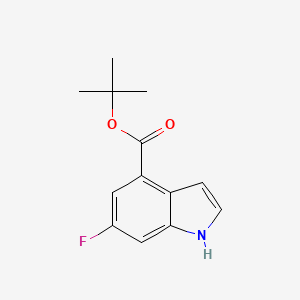
(R)-1-Aminobutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Aminobutan-2-ol hydrochloride is a chiral amine compound with the molecular formula C4H12ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of other chemical substances and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.
Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-Aminobutan-2-one.
Reduction: ®-1-Aminobutan-2-amine.
Substitution: ®-1-Chlorobutan-2-ol.
Applications De Recherche Scientifique
®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Aminobutan-2-ol hydrochloride: The enantiomer of ®-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activities due to its chiral nature.
1-Aminopropan-2-ol hydrochloride: A structurally similar compound with one less carbon atom, used in similar applications but with different reactivity and properties.
2-Amino-1-butanol hydrochloride: An isomer with the amino group at a different position, leading to different chemical and biological properties.
Uniqueness
®-1-Aminobutan-2-ol hydrochloride is unique due to its specific chiral configuration, which allows for selective interactions with biological molecules. This selectivity can result in distinct biological activities and therapeutic potential compared to its enantiomers and structural isomers.
Propriétés
Formule moléculaire |
C4H12ClNO |
|---|---|
Poids moléculaire |
125.60 g/mol |
Nom IUPAC |
(2R)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
UBCLDPPFFXVCKL-PGMHMLKASA-N |
SMILES isomérique |
CC[C@H](CN)O.Cl |
SMILES canonique |
CCC(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



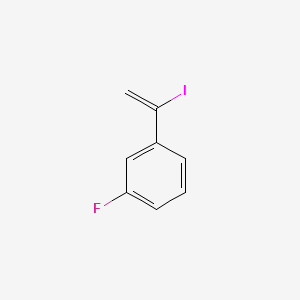
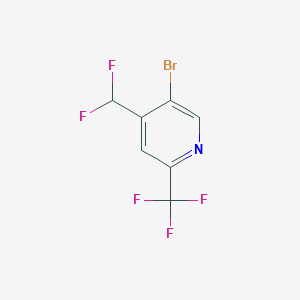
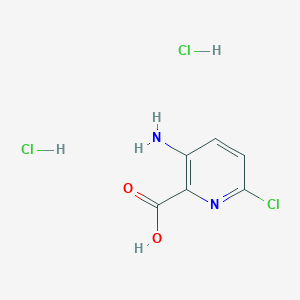
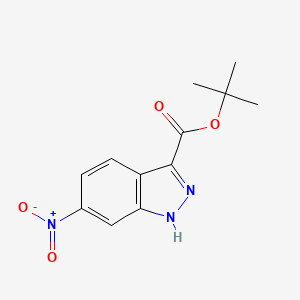
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
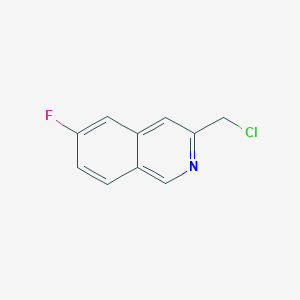
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
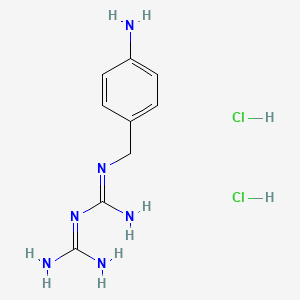

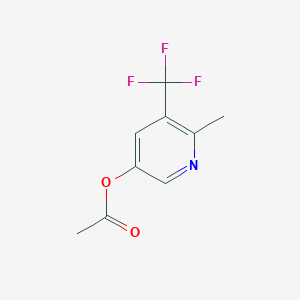
![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
